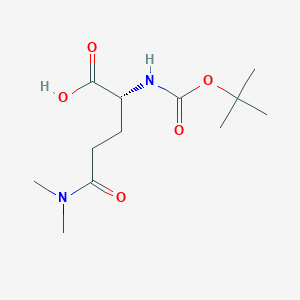

(R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of significant interest in the fields of organic chemistry and biochemistry due to its versatile applications in peptide synthesis and drug development.

Mecanismo De Acción

Target of Action

The compound, also known as (2R)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid, is primarily used in the synthesis of tert-butoxycarbonyl (Boc) derivatives of amino acids . The primary targets of this compound are therefore amino acids, which play crucial roles in various biological processes, including protein synthesis and metabolism.

Mode of Action

The compound introduces the tert-butoxycarbonyl (Boc) group into a variety of organic compounds, particularly amino acids . The Boc group serves as a protective group for the amino group in amino acids during peptide synthesis. It prevents unwanted side reactions from occurring, thereby ensuring the correct sequence and structure of the synthesized peptide.

Biochemical Pathways

The introduction of the Boc group into amino acids is a key step in the synthesis of Boc-amino acids, which are used in the production of peptides and proteins . This process affects the biochemical pathway of protein synthesis, specifically the step involving the coupling of amino acids. The presence of the Boc group ensures that the amino acids couple in the correct sequence, thereby leading to the formation of the desired peptide or protein.

Result of Action

The primary result of the action of this compound is the successful synthesis of Boc-amino acids, which can then be used to produce peptides and proteins with the correct sequence and structure . This is crucial in both biological research and pharmaceutical development, where peptides and proteins are often used as therapeutic agents or targets for drug discovery.

Action Environment

The efficiency and sustainability of the compound’s action can be influenced by various environmental factors. For instance, the use of flow microreactor systems has been shown to make the process of introducing the Boc group into organic compounds more efficient, versatile, and sustainable compared to traditional batch processes . Other factors, such as temperature, pH, and the presence of other reagents, can also affect the compound’s efficacy and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid typically involves the protection of the amine group of an amino acid with a Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of Boc-protected amino acids can be scaled up by optimizing reaction conditions to improve yield and efficiency. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and can handle larger quantities of reactants .

Análisis De Reacciones Químicas

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Aplicaciones Científicas De Investigación

®-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, where the Boc group protects the amine functionality during chain elongation.

Drug Development: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Bioconjugation: It is employed in bioconjugation techniques to attach peptides to other biomolecules.

Comparación Con Compuestos Similares

Similar Compounds

N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.

N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure and used for similar applications.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid is unique due to the presence of the dimethylamino group, which can impart different chemical properties and reactivity compared to other Boc-protected amino acids .

Actividad Biológica

(R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid, commonly referred to as Boc-DMA-Oxopentanoic acid, is a compound with significant potential in pharmaceutical applications due to its structural characteristics and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

- Molecular Formula : C₁₂H₂₂N₂O₅

- Molecular Weight : 274.31 g/mol

- CAS Number : 721927-50-0

The compound's biological activity is primarily attributed to its role as an amino acid derivative. It is hypothesized that the tert-butoxycarbonyl (Boc) group enhances its stability and bioavailability, facilitating interaction with various biological targets.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting processes like fatty acid synthesis and amino acid metabolism.

- Modulation of Receptor Activity : The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors, which could influence neurological functions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties, which may protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role.

Antimicrobial Activity

Preliminary studies suggest that Boc-DMA-Oxopentanoic acid may possess antimicrobial properties, making it a candidate for developing new antibacterial agents. Its efficacy against various bacterial strains needs further exploration.

Anti-Cancer Potential

Some derivatives of oxopentanoic acids have shown promise in inhibiting cancer cell proliferation. For instance, compounds that inhibit fatty acid synthase (FASN) have been linked to reduced tumor growth in vitro and in vivo models . Further studies are required to evaluate whether Boc-DMA-Oxopentanoic acid can exert similar effects.

Case Studies and Research Findings

Propiedades

IUPAC Name |

(2R)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(18)13-8(10(16)17)6-7-9(15)14(4)5/h8H,6-7H2,1-5H3,(H,13,18)(H,16,17)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRAADPAONILMH-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)N(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.